7-Phenyl-1,4,6-androstatriene-3,17-dione

Description

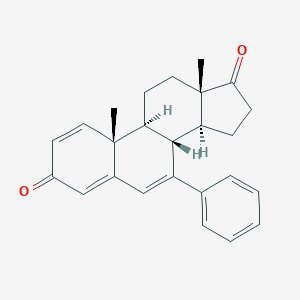

Structure

2D Structure

Properties

CAS No. |

131802-65-8 |

|---|---|

Molecular Formula |

C25H26O2 |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-7-phenyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C25H26O2/c1-24-12-10-18(26)14-17(24)15-19(16-6-4-3-5-7-16)23-20-8-9-22(27)25(20,2)13-11-21(23)24/h3-7,10,12,14-15,20-21,23H,8-9,11,13H2,1-2H3/t20-,21-,23-,24-,25-/m0/s1 |

InChI Key |

NMLPFJDDIKKFFL-OWUXGNKUSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)C(=CC4=CC(=O)C=CC34C)C5=CC=CC=C5 |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=CC4=CC(=O)C=C[C@]34C)C5=CC=CC=C5 |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)C(=CC4=CC(=O)C=CC34C)C5=CC=CC=C5 |

Synonyms |

7-PATDO 7-phenyl-1,4,6-androstatriene-3,17-dione 7-phenylandrosta-1,4,6-triene-3,17-dione |

Origin of Product |

United States |

Scientific Research Applications

A. Treatment of Breast Cancer

The primary application of 7-Phenyl ATD is in the treatment of estrogen-dependent breast cancer . By lowering estrogen levels, the compound can help reduce tumor growth and proliferation in patients with hormone-sensitive tumors. Aromatase inhibitors are especially relevant for postmenopausal women whose cancers are often driven by estrogen produced locally within tumors .

B. Androgen Deficiency Therapy

In addition to its use in oncology, 7-Phenyl ATD has potential applications in treating androgen deficiency in males. By inhibiting estrogen synthesis, it can help maintain higher testosterone levels when used alongside androgen replacement therapies. This combination may prevent the suppression of endogenous testosterone production that typically occurs with exogenous hormone administration .

A. In Vitro Studies

Research has demonstrated that 7-Phenyl ATD effectively inhibits aromatase activity in vitro. In studies using human placental microsomes, it was shown to produce first-order kinetics in the inactivation of the enzyme when NADPH was present . This suggests that the compound's efficacy may be enhanced under physiological conditions where NADPH is available.

B. Animal Studies

In animal models, specifically studies involving fertilized chicken embryos, 7-Phenyl ATD has been shown to induce male phenotype development by inhibiting estrogen production during critical periods of sexual differentiation . This irreversible effect on sexual differentiation underscores its potent biological activity and potential applications beyond human medicine.

Comparative Analysis with Other Aromatase Inhibitors

To better understand the position of 7-Phenyl ATD within the broader category of aromatase inhibitors, a comparative analysis with other known agents is beneficial:

| Compound Name | Type | Mechanism | Clinical Use |

|---|---|---|---|

| 7-Phenyl ATD | Steroidal | Irreversible inhibition | Breast cancer treatment |

| Anastrozole | Non-steroidal | Competitive inhibition | Breast cancer treatment |

| Letrozole | Non-steroidal | Competitive inhibition | Breast cancer treatment |

| Exemestane | Steroidal | Irreversible inhibition | Breast cancer treatment |

Conclusion and Future Directions

The applications of 7-Phenyl-1,4,6-androstatriene-3,17-dione extend into significant therapeutic areas such as oncology and endocrinology. Its ability to irreversibly inhibit aromatase positions it as a valuable tool in managing conditions influenced by estrogen levels.

Future research should focus on:

- Long-term clinical trials to establish efficacy and safety profiles.

- Investigating potential side effects associated with prolonged use.

- Exploring its utility in other hormone-related disorders beyond breast cancer and androgen deficiency.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Aromatase Inhibition Activity

The inhibitory efficacy and mechanistic profiles of 7-phenyl-1,4,6-androstatriene-3,17-dione vary significantly with structural modifications. Key analogues include:

Mechanistic Differences

- Covalent Binding Sites: Compound 4’s partial protection by cysteine implies its reactive intermediate targets non-thiol residues (e.g., histidine or lysine), whereas 5 and 6 likely form adducts inaccessible to cysteine .

- Role of Conjugated Triene : The 1,4,6-triene system in 4 and 1 facilitates the formation of electrophilic intermediates (e.g., epoxides or Michael acceptors) during aromatase catalysis, enabling covalent bond formation . Exemestane’s 1,4-diene system requires fewer activation steps, enhancing its clinical efficacy .

Metabolic Stability and Metabolites

- This compound: Predicted metabolites include 5β-H isomers (C4,5 reduction), 17β/α-hydroxyl derivatives, and 3β-hydroxyl products . The phenyl group may slow hepatic clearance compared to non-substituted analogues.

- Exemestane : Metabolized to 17β-dihydroexemestane, retaining inhibitory activity .

- 4-OHA : Rapidly cleared in vivo but induces prolonged enzyme suppression due to stable enzyme-inhibitor complexes .

In Vivo Efficacy

Preparation Methods

Starting Material: 3,3:17,17-Bis(ethylenedioxy)-5-Androsten-7-One

The synthesis begins with the protection of 4-androstene-3,17-dione (androstenedione) using ethylenedioxy groups to yield 3,3:17,17-bis(ethylenedioxy)-5-androsten-7-one. This step prevents unwanted side reactions at the 3- and 17-keto positions during subsequent modifications.

Grignard Addition for 7-Phenyl Substitution

Phenylmagnesium bromide or phenyllithium is added to the C7 ketone of the bis(ethylenedioxy) intermediate. This nucleophilic attack forms a 7-phenyl-7-hydroxy adduct, which undergoes acid-catalyzed dehydration to yield 7-phenyl-4,6-androstadiene-3,17-dione.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | −78°C (Grignard addition) |

| Acid Workup | HCl (1M) |

| Dehydration Catalyst | p-Toluenesulfonic acid (PTSA) |

Oxidation to 1,4,6-Androstatriene-3,17-Dione

Dehydrogenation Using DDQ

The 4,6-diene system in 7-phenyl-4,6-androstadiene-3,17-dione is oxidized to a 1,4,6-triene using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under neutral conditions. DDQ abstracts hydrogen atoms from C1 and C2, forming the conjugated triene.

Optimized Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| DDQ Equivalents | 1.2 |

| Reaction Time | 12–24 hours |

| Temperature | Room temperature |

Deprotection of Ethylenedioxy Groups

Following dehydrogenation, the ethylenedioxy protecting groups are removed via hydrolysis with dilute hydrochloric acid (HCl) in methanol, regenerating the 3- and 17-keto functionalities.

Alternative Route from Dehydroepiandrosterone (DHEA)

Initial Dehydrogenation with DDQ

DHEA is treated with DDQ to form 1,4,6-androstatriene-3,17-dione, introducing the triene system early in the synthesis.

Epoxidation and Functionalization

The triene intermediate undergoes epoxidation at the 1,2-position using hydrogen peroxide in basic methanol, yielding 1α,2α-epoxy-1,4,6-androstatriene-3,17-dione. Subsequent ring-opening reactions with phenylating agents (e.g., phenylboronic acid) introduce the 7-phenyl group, though this route is less common due to lower regioselectivity.

Characterization and Analytical Data

Spectroscopic Confirmation

Mass Spectrometry

Electron ionization (EI-MS) reveals a molecular ion peak at m/z 384.5 (C₂₇H₃₀O₂), consistent with the molecular formula of 7-phenyl-1,4,6-androstatriene-3,17-dione.

Challenges and Optimization

Regioselectivity in Grignard Additions

The steric bulk of the steroid skeleton can lead to competing reactions at C11 or C12. Using bulky solvents (e.g., tert-butyl methyl ether) and low temperatures (−78°C) improves selectivity for the C7 position.

DDQ Oxidation Efficiency

Incomplete dehydrogenation may result in residual 4,6-diene byproducts. Increasing DDQ equivalents to 1.5 and extending reaction time to 36 hours enhances conversion rates to >95%.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 7-Phenyl-1,4,6-androstatriene-3,17-dione, and what analytical methods validate its purity?

- Methodological Answer : The compound is synthesized via mercury-mediated reactions, where mercuric acetate reacts with precursor steroids (e.g., 1,4,6-androstatriene-3,17-dione) in acetic acid under reflux. Post-reaction, sodium chloride is added to precipitate chloromercuri derivatives, followed by sequential solvent extraction (ether, chloroform) and crystallization for purification . Purity is validated via NMR (¹H and ¹³C), IR spectroscopy, and elemental analysis, with additional confirmation of steroidal backbone integrity through mass spectrometry .

Q. How does this compound interact with estrogen synthesis pathways in vitro?

- Methodological Answer : Experimental designs often use murine embryo models or fibroblast cell lines. For example, in vitro studies involve treating preimplantation embryos with the compound at concentrations ranging from 10⁻⁶ to 10⁻⁸ M. Estrogen inhibition is quantified via competitive ELISA for estradiol levels, while mechanistic insights are derived from enzyme activity assays (e.g., aromatase inhibition) and transcriptomic profiling of steroidogenic genes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across cancer models?

- Methodological Answer : Contradictions (e.g., efficacy in mammillary carcinoma vs. inactivity in other cancers) require a tiered approach:

- Dose-Response Studies : Test compound efficacy across a wider concentration range (e.g., 1 nM–100 µM) in diverse cancer cell lines (e.g., KB, L1210) .

- Mechanistic Profiling : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways (e.g., mitochondrial respiration vs. membrane permeability) .

- Comparative Metabolomics : Identify tissue-specific metabolic interactions using LC-MS/MS to correlate activity with tumor microenvironment factors .

Q. What experimental frameworks optimize the study of structure-activity relationships (SAR) for modified androstatriene-dione derivatives?

- Methodological Answer :

- Factorial Design : Employ a 2³ factorial design to test variables like substituent position (e.g., phenyl at C7 vs. C2), oxidation state (3-keto vs. 3-hydroxy), and steric effects .

- Computational Modeling : Use DFT calculations to predict electronic effects of phenyl groups on aromatic ring conjugation and binding affinity to steroid receptors .

- In Vivo Validation : Prioritize derivatives with <i>in vitro</i> activity for xenograft models, using pharmacokinetic profiling (e.g., AUC, half-life) to assess bioavailability .

Q. How can researchers integrate this compound into broader studies of steroid hormone crosstalk?

- Methodological Answer :

- Co-Culture Systems : Simulate endocrine interactions by co-culturing steroid-sensitive cells (e.g., MCF-7 breast cancer cells) with adrenal cortex cells, measuring feedback inhibition via LC-MS steroid panels .

- Transcriptomic/Proteomic Integration : Combine RNA-seq data with phosphoproteomics to map downstream signaling cascades (e.g., ERK/MAPK) modulated by the compound .

Methodological Design & Theoretical Frameworks

Q. What theoretical frameworks guide mechanistic studies of this compound in endocrine disruption?

- Methodological Answer : Align with the "receptor-centric" hypothesis, where the compound’s anti-estrogenic effects are theorized to arise from competitive binding to estrogen receptors (ERα/β). Experimental validation includes:

- Radioligand Binding Assays : Use ³H-estradiol displacement studies to calculate IC₅₀ values .

- Molecular Dynamics Simulations : Model ligand-receptor interactions to identify key binding residues (e.g., His524 in ERα) .

Q. How should researchers design longitudinal studies to assess off-target effects of this compound?

- Methodological Answer :

- Preclinical Toxicology : Conduct 90-day rodent studies with endpoints including liver enzyme profiles (ALT/AST), histopathology, and hormonal panels (testosterone, cortisol) .

- Multi-Omics Surveillance : Integrate metabolomics (plasma/urine) with gut microbiome sequencing to detect systemic perturbations .

Data Analysis & Interpretation

Q. What statistical approaches address variability in enzymatic inhibition assays for this compound?

- Methodological Answer :

- Mixed-Effects Models : Account for batch-to-batch variability in enzyme preparations (e.g., liver microsomes) .

- Bootstrap Resampling : Generate 95% confidence intervals for IC₅₀ values derived from dose-response curves .

Q. How can researchers differentiate between apoptotic and necrotic cell death induced by this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.